molecular formula C16H15ClN2O2 B14784564 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B14784564
M. Wt: 302.75 g/mol
InChI Key: ZTVQYHBQBXNFJP-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its azetidinone core, which is a four-membered lactam ring. The presence of amino, chlorophenyl, and methoxyphenyl substituents makes it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

    Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of amino, chlorophenyl, and methoxyphenyl substituents provides a distinct profile that can be advantageous in specific applications, such as drug design and materials science.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O2/c1-21-13-8-2-10(3-9-13)15-14(18)16(20)19(15)12-6-4-11(17)5-7-12/h2-9,14-15H,18H2,1H3

InChI Key

ZTVQYHBQBXNFJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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